BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide

Glycogen phosphorylase Enzyme inhibition BindingDB

4-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide (CAS 941925-60-6) is a synthetic small molecule belonging to the benzothiazole class, characterized by a benzenesulfonyl group, an N-benzyl substituent, and a 4,6-difluoro-1,3-benzothiazol-2-yl core linked via a butanamide chain. Its molecular formula is C24H20F2N2O3S2 with a molecular weight of 486.55 g/mol.

Molecular Formula C24H20F2N2O3S2
Molecular Weight 486.55
CAS No. 941925-60-6
Cat. No. B2671156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
CAS941925-60-6
Molecular FormulaC24H20F2N2O3S2
Molecular Weight486.55
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C24H20F2N2O3S2/c25-18-14-20(26)23-21(15-18)32-24(27-23)28(16-17-8-3-1-4-9-17)22(29)12-7-13-33(30,31)19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16H2
InChIKeyRYNFTYVJBKBINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide: Structural Identity and Assigned CAS Registry


4-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide (CAS 941925-60-6) is a synthetic small molecule belonging to the benzothiazole class, characterized by a benzenesulfonyl group, an N-benzyl substituent, and a 4,6-difluoro-1,3-benzothiazol-2-yl core linked via a butanamide chain . Its molecular formula is C24H20F2N2O3S2 with a molecular weight of 486.55 g/mol . The compound is commercially available from multiple vendors at purities typically ≥95% .

Why Benzothiazole-Sulfonamide Analogs Cannot Be Interchanged: The Need for Compound-Specific Evidence for CAS 941925-60-6


Within the benzothiazole-based N-(phenylsulfonyl)amide family, minor structural variations—such as the presence and position of fluorine substituents on the benzothiazole ring, the nature of the N-alkyl group (benzyl vs. pyridylmethyl), and the sulfonyl linker length—can drastically alter PPARα antagonistic potency and selectivity [1]. The 4,6-difluoro substitution pattern and N-benzyl moiety in CAS 941925-60-6 are structural features that differentiate it from other analogs; however, published head-to-head pharmacological comparisons for this specific compound remain absent. Generic substitution without empirical data on target engagement and selectivity is therefore unsupported.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide


Glycogen Phosphorylase-a Inhibition: Preliminary IC50 Data from BindingDB

In a BindingDB entry associated with CAS 941925-60-6, the compound exhibited inhibition of rabbit muscle glycogen phosphorylase-a with multiple reported IC50 values [1]. The most potent reported value is approximately 1.92 × 10³ nM (1.92 µM). However, no comparator compound data are provided in the same entry, and the assay's provenance is unclear.

Glycogen phosphorylase Enzyme inhibition BindingDB

PPARα Antagonism: Class-Level Inference from Benzothiazole N-(Phenylsulfonyl)amides

A 2011 study by Ammazzalorso et al. demonstrated that benzothiazole-based N-(phenylsulfonyl)amides act as potent PPARα antagonists, with the best compounds showing dose-dependent reversal of GW7647 agonist-induced PPARα activation and inhibition of CPT1A expression [1]. The study identified AA452, a close structural analog within this series, as a competitive PPARα antagonist with activity at low micromolar concentrations [1]. While CAS 941925-60-6 shares the same benzothiazole-phenylsulfonamide scaffold and the 4,6-difluoro substitution pattern, it was not explicitly tested in this published work.

PPARα Antagonist Benzothiazole

PPARα Antagonist AA452: Functional Effects in Glioblastoma Primary Cells

A follow-up study by Benedetti et al. (2017) demonstrated that the PPARα antagonist AA452 triggers metabolic reprogramming, induces cell death, increases radiosensitivity, and decreases migration in patient-derived glioblastoma primary cells [1]. AA452 is a close structural analog within the same benzothiazole N-(phenylsulfonyl)amide series. CAS 941925-60-6 shares the core scaffold but has not been evaluated in this glioblastoma model.

Glioblastoma PPARα Radiosensitivity

Structural Differentiation: 4,6-Difluoro vs. 4-Fluoro Benzothiazole Substitution

CAS 941925-60-6 contains a 4,6-difluoro substitution on the benzothiazole ring, distinguishing it from the closely related CAS 941925-58-2, which bears only a single fluorine at the 4-position [1]. The additional fluorine at position 6 may alter electronic properties, lipophilicity, and target binding, but no published comparative pharmacological data exist to quantify the impact of this structural difference.

Structure-activity relationship Fluorine substitution Benzothiazole

Recommended Application Scenarios for 4-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide Based on Available Evidence


PPARα Antagonist Screening and SAR Studies

Based on class-level evidence showing that benzothiazole N-(phenylsulfonyl)amides function as PPARα antagonists [1], CAS 941925-60-6 may serve as a scaffold for structure-activity relationship (SAR) exploration. Its 4,6-difluoro substitution pattern offers a distinct electronic profile compared to mono-fluorinated or unsubstituted analogs, making it a candidate for comparative SAR studies within this chemotype.

Glycogen Phosphorylase Inhibition Research

BindingDB data indicate that CAS 941925-60-6 exhibits micromolar-range inhibition of rabbit muscle glycogen phosphorylase-a [1]. This compound could be used as a starting point for glycogen phosphorylase inhibitor development, though confirmatory assays with proper positive controls (e.g., caffeine, CP-91149) are essential for meaningful interpretation.

Chemical Probe Development for Metabolic Reprogramming Studies

The functional effects demonstrated by the close analog AA452 in glioblastoma metabolic reprogramming and radiosensitization [1] suggest that CAS 941925-60-6, pending direct evaluation, may be of interest for developing chemical probes targeting PPARα-mediated lipid metabolism in cancer. Its distinct fluorine substitution pattern may confer different pharmacokinetic or target engagement properties.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.